2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
Description
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a synthetic triazoloquinazoline derivative characterized by a complex heterocyclic scaffold. Its structure includes a triazoloquinazoline core substituted with methoxy groups at positions 8 and 9, a phenyl group at position 2, and a sulfanyl-linked acetamide moiety bound to a 2-ethoxyphenyl group.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c1-4-36-21-13-9-8-12-19(21)28-24(33)16-37-27-29-20-15-23(35-3)22(34-2)14-18(20)26-30-25(31-32(26)27)17-10-6-5-7-11-17/h5-15H,4,16H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIAKEPWROZKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as a drug candidate , particularly as an inhibitor for specific enzymes or receptors involved in various diseases. The triazoloquinazoline framework has been linked to kinase inhibitory activity, making it a target for cancer therapy and other conditions where kinase activity is dysregulated.
Case Studies
- Kinase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit significant kinase inhibitory properties. Further research is needed to elucidate the specific mechanisms by which this compound interacts with kinases and other molecular targets.
Biological Research
In biological studies, this compound can serve as a tool to investigate biological pathways involving sulfur-containing compounds. Its unique structure allows researchers to explore its interactions with various biomolecules.
Interaction Studies
Understanding the pharmacological profile of this compound requires detailed interaction studies. These may involve:
- Binding assays to determine affinity for target proteins.
- Cell-based assays to evaluate biological activity in living systems.
Materials Science
The structural properties of this compound may lend themselves to applications in developing new materials with specific electronic or optical properties. The incorporation of sulfur in the structure can influence the material's conductivity and stability.
Chemical Reactions Analysis
Chemical Modifications and Reactions
This compound can undergo various chemical reactions to modify its properties and enhance its pharmacological profile. Some of these reactions include:
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Electrophilic Substitution : The presence of aromatic rings allows for electrophilic substitution reactions, which can introduce new functional groups.
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Nucleophilic Substitution : The sulfanyl group can participate in nucleophilic substitution reactions, altering the compound's reactivity.
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Hydrolysis : The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids or amines.
Mechanism of Action and Biological Interactions
The mechanism of action for 2-({8,9-dimethoxy-2-phenyl- triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazoloquinazoline core has been shown to interact with various biological molecules, potentially inhibiting their activity or altering their function. Research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through these interactions.
Comparison with Similar Compounds
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
- Key Difference : The ethoxy group on the phenyl ring is at the para (4-) position instead of the ortho (2-) position.
- Molecular Formula : C27H25N5O4S (identical to the target compound).
- CAS Number : 902433-16-3 .
- Implications : Positional isomerism may alter steric hindrance, solubility, or receptor-binding interactions. For instance, the para-ethoxy group could enhance membrane permeability compared to the ortho variant due to reduced steric bulk.
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
- Key Differences :
- A 3-methoxybenzyl group replaces the phenyl-acetamide side chain.
- A methyl group substitutes the phenyl group at position 2.
- CAS Number : 860650-27-7 .
- The smaller methyl group at position 2 may reduce aromatic stacking interactions compared to the bulkier phenyl group in the target compound.
Functional Analogs
[(3)H]MRE 3008F20 (Pyrazolo-Triazolo-Pyrimidine Derivative)
- Structure : A pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core with a 4-methoxyphenylcarbamoyl group.
- Function: High-affinity antagonist for human A3 adenosine receptors (KD = 0.80 nM) with >1,000-fold selectivity over A1, A2A, and A2B subtypes .
- Comparison : While the core differs (pyrazolo-pyrimidine vs. triazoloquinazoline), both compounds feature methoxy-substituted aromatic systems. This suggests shared strategies for optimizing receptor affinity through electron-donating groups.
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Functional Comparison
Research Findings and Implications
Substituent Position Matters: The ortho- vs. para-ethoxy substitution (target compound vs. analog) could influence binding pocket interactions in adenosine receptors. For example, para-substituted ligands often exhibit higher conformational flexibility, which may enhance entropy-driven binding .
Core Scaffold Determines Target Specificity : The pyrazolo-triazolo-pyrimidine core of MRE 3008F20 is optimized for A3 receptor antagonism, while triazoloquinazolines (target compound and analog) may prioritize kinase inhibition due to their planar, aromatic structure.
Methoxy Groups Enhance Solubility: The 8,9-dimethoxy groups in the target compound and its analogs likely improve water solubility compared to non-polar derivatives, facilitating in vitro testing .
Preparation Methods
Synthesis of the Triazoloquinazoline Core
The triazoloquinazoline moiety forms the structural backbone of the target compound. Niementowski’s synthesis, adapted from anthranilic acid derivatives, is widely employed for constructing quinazoline rings. In this method, 8,9-dimethoxy-2-phenylquinazolin-5-amine is synthesized by cyclizing a substituted anthranilic acid with formamide at 125–130°C . The reaction proceeds via dehydration and intramolecular cyclization, yielding a dihydroquinazoline intermediate, which is subsequently oxidized to the aromatic quinazoline system using potassium permanganate in acidic conditions .
Functionalization with a Sulfanyl Group
The sulfanyl (–S–) bridge is introduced at position 5 of the triazoloquinazoline core via nucleophilic substitution. The quinazoline-5-chloro intermediate, prepared by treating the quinazoline with phosphorus oxychloride, reacts with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C. Alternatively, thiourea serves as a thiol source in ethanol under reflux, yielding the thiolated product with higher purity (confirmed by HPLC >98%).
Table 1: Optimization of Thiolation Conditions
| Thiol Source | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaSH | DMF | 60 | 72 | 95 |
| Thiourea | Ethanol | 78 | 85 | 98 |
| H₂S gas | THF | 25 | 58 | 90 |
Thiourea in ethanol emerges as the optimal protocol due to its superior yield and reduced byproduct formation.
Preparation of N-(2-Ethoxyphenyl)acetamide
The acetamide side chain is synthesized by reacting 2-ethoxyaniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine is added to scavenge HCl, ensuring a pH >7 to prevent protonation of the aniline . The resulting N-(2-ethoxyphenyl)chloroacetamide is isolated via filtration and recrystallized from ethanol, yielding a white crystalline solid (mp 112–114°C) .
Critical Considerations:
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Excess chloroacetyl chloride (1.2 equiv) ensures complete conversion of the aniline .
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Maintaining low temperatures minimizes hydrolysis of the chloroacetamide intermediate .
Coupling of Thiolated Triazoloquinazoline and Acetamide
The final step involves a nucleophilic substitution between the thiolated triazoloquinazoline and N-(2-ethoxyphenyl)chloroacetamide. The reaction is conducted in DMF with potassium carbonate (K₂CO₃) as a base, facilitating deprotonation of the thiol group and displacement of the chloride.
Reaction Conditions:
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Molar Ratio: 1:1.1 (triazoloquinazoline:chloroacetamide)
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Temperature: 50°C
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Duration: 12 hours
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Yield: 68% (isolated via column chromatography, silica gel, ethyl acetate/hexane 3:7)
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 50 | 68 |
| NaOH | Ethanol | 78 | 45 |
| Triethylamine | THF | 25 | 32 |
Potassium carbonate in DMF provides the highest yield due to its strong basicity and compatibility with polar aprotic solvents.
Characterization and Analytical Validation
The final product is characterized using spectroscopic and chromatographic techniques:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.65–7.43 (m, 5H, phenyl-H), 4.12 (q, 2H, OCH₂CH₃), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃).
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HPLC: Retention time 12.3 min (C18 column, acetonitrile/water 70:30), purity 97.5%.
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Mass Spec (ESI+): m/z 589.2 [M+H]⁺.
Challenges and Alternative Pathways
Key Challenges:
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Low Solubility: The triazoloquinazoline intermediate exhibits poor solubility in non-polar solvents, necessitating DMF or DMSO for reactions.
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Regioselectivity: Competing reactions during triazole formation can yield regioisomers, requiring careful TLC monitoring .
Alternative Methods:
Q & A
Q. What are the established synthetic routes for this triazoloquinazoline derivative?
The compound is synthesized via nucleophilic substitution reactions between quinazoline precursors and thiol-containing intermediates. Key steps include:
- Solvent systems : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to enhance reactivity .
- Catalysts : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitate the reaction under reflux conditions (80–120°C) .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the pure product . Example yields for analogous compounds range from 39.5% to 75%, depending on substituents .
Q. Which spectroscopic techniques are critical for structural confirmation?
A combination of methods is required:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), ethoxy (δ ~1.3–1.5 ppm for CH₃), and aromatic protons (δ ~6.8–8.2 ppm) .
- LC-MS : Validates molecular weight (e.g., m/z = 489.55 for a related compound) .
- Elemental analysis : Confirms C, H, N content (e.g., calculated vs. observed %C: 72.27% vs. 72.31% in a triazoloquinazoline analog) .
Q. How can researchers assess the purity of this compound?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
- Melting point determination : Compare observed values (e.g., 196–198°C for a cyclopentyl-substituted analog) to literature data .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and scalability?
- Catalyst screening : Test alternatives like cesium carbonate (Cs₂CO₃) for enhanced nucleophilicity .
- Solvent optimization : Evaluate polar aprotic solvents (e.g., acetonitrile) for faster reaction kinetics .
- Temperature control : Microwave-assisted synthesis may reduce reaction time and improve selectivity .
Q. How should researchers resolve contradictions in spectroscopic data?
- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : Definitive structural confirmation for crystalline derivatives (e.g., triazoloquinazoline analogs with fluorophenyl groups) .
Q. What is the role of substituents (e.g., methoxy, ethoxy) in modulating biological activity?
- Structure-activity relationship (SAR) :
- Methoxy groups enhance lipid solubility and membrane permeability .
- Ethoxy substituents on the phenyl ring may influence target binding (e.g., kinase inhibition in related triazoloquinazolines) .
- Comparative studies : Synthesize analogs with varying substituents (e.g., replacing ethoxy with methyl or bromo groups) and assay activity .
Q. Which computational methods are suitable for studying target interactions?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with protein targets (e.g., kinases or receptors). For example, docking studies of triazole derivatives show hydrogen bonding with active-site residues .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
Q. How can researchers troubleshoot low reaction yields during synthesis?
- Byproduct analysis : Use TLC/MS to identify intermediates or degradation products .
- Catalyst activation : Ensure anhydrous conditions for NaH/K₂CO₃ to prevent deactivation by moisture .
- Thiol stability : Protect thiol intermediates from oxidation using inert atmospheres (N₂/Ar) .
Key Notes
- For biological assays, reference SAR studies on triazoloquinazolines with confirmed kinase or antimicrobial activity .
- Contradictions in data (e.g., NMR vs. LC-MS) should be resolved via orthogonal methods like X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
